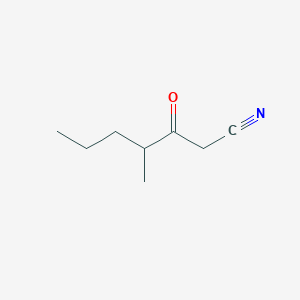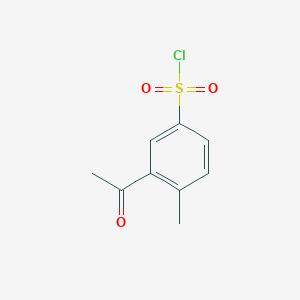![molecular formula C18H19FN2O4S B1521373 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoesäure CAS No. 1054112-12-7](/img/structure/B1521373.png)
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoesäure
Übersicht
Beschreibung
“3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” is a chemical compound with the CAS Number 1054112-12-7 . It has a molecular weight of 378.42 and a molecular formula of C18H19FN2O4S . It’s also known as BIPS.
Molecular Structure Analysis
The molecular structure of “3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” consists of a benzylpiperazine group attached to a benzoic acid group via a sulfonyl bridge . The fluorine atom is attached to the benzoic acid ring .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.396±0.06 g/cm3 and a predicted boiling point of 557.8±60.0 °C . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von neuem 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituierten Phenyl-2H-chromen-2-on verwendet . Diese synthetisierten Verbindungen zeigten eine signifikante antibakterielle und antimykotische Aktivität . Die Hemmung des mikrobiellen Wachstums unter standardisierten Bedingungen wurde verwendet, um die antibakterielle Wirkung dieser Verbindungen zu demonstrieren .
Molekularmodellierung
Die Verbindung wurde in molekularen Modellierungsstudien verwendet. Die Daten aus diesen Studien wurden mit strukturbasierten Untersuchungen verglichen, die Docking-Studien mit der Kristallstruktur von Oxidoreduktase (1XDQ und 3QLS) -Proteinorganismen verwendeten . Der geschätzte Score durch einen genetischen Algorithmus zeigte eine gute Korrelation mit der experimentellen inhibitorischen Wirksamkeit der Derivate .
Synthese von neuen Verbindungen
Die Verbindung wurde bei der Synthese von neuen Verbindungen verwendet. Eine Reihe neuer 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituierten Phenyl-2H-chromen-2-one wurden durch reduktive Aminierung von 7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-on mit verschiedenen substituierten aromatischen Aldehyden synthetisiert .
Entzündungshemmende Aktivität
Die Verbindung wurde bei der Synthese von 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochloriden verwendet . Einige der Dihydrochloride der resultierenden Verbindungen erwiesen sich als entzündungshemmend .
Analgetische Aktivität
Die synthetisierten 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochloride zeigten analgetische Aktivität .
Periphere n-cholinolytische Aktivität
Die synthetisierten 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochloride zeigten periphere n-cholinolytische Aktivität .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with oxidoreductases, which are involved in oxidation-reduction reactions, altering their catalytic efficiency . Additionally, the benzylpiperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation. Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUCDMCLMFVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)

![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)


![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)


